molecular formula C20H23NO2 B4011300 N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B4011300
M. Wt: 309.4 g/mol
InChI Key: RJZLCZZUSXTJGZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of amides. This compound features a phenylethyl group and a tetrahydronaphthalenyloxy group attached to an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylethylamine and 5,6,7,8-tetrahydronaphthalen-2-ol.

    Formation of the Amide Bond: The amide bond can be formed by reacting 2-phenylethylamine with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Etherification: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-2-ol can be converted to an ether by reacting it with an appropriate alkylating agent, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but lacks the tetrahydro modification.

    N-(2-phenylethyl)-2-(4-methoxyphenoxy)acetamide: Contains a methoxyphenoxy group instead of the tetrahydronaphthalenyloxy group.

Uniqueness

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the tetrahydronaphthalenyloxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(21-13-12-16-6-2-1-3-7-16)15-23-19-11-10-17-8-4-5-9-18(17)14-19/h1-3,6-7,10-11,14H,4-5,8-9,12-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZLCZZUSXTJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
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